molecular formula C7H16O2 B3060987 1-Ethoxy-1-propoxyethane CAS No. 20680-10-8

1-Ethoxy-1-propoxyethane

Cat. No. B3060987
CAS RN: 20680-10-8
M. Wt: 132.2 g/mol
InChI Key: XKPTXCDASJWOLK-UHFFFAOYSA-N
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Description

1-Ethoxy-1-propoxyethane, also known as Propane, 1-(1-ethoxyethoxy)-, is a chemical compound with the formula C7H16O2 . It is also known by other names such as Acetaldehyde, ethyl propyl acetal; 1-(1-Ethoxyethoxy)propane; Ethane, 1-ethoxy-1-propoxy . It is used as a flavor and fragrance agent in different stages of food and alcohol production .


Molecular Structure Analysis

The molecular structure of 1-Ethoxy-1-propoxyethane consists of 7 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 132.2007 . The IUPAC Standard InChI is InChI=1S/C7H16O2/c1-4-6-9-7(3)8-5-2/h7H,4-6H2,1-3H3 .

Scientific Research Applications

Electrolyte Solvent for Lithium Metal Batteries

1-Ethoxy-1-propoxyethane, or a structurally similar compound, 1,2-diethoxyethane (DEE), is used in electrolyte solutions for lithium metal batteries. Chen et al. (2021) demonstrated that DEE, with its ethoxy groups, forms weaker solvation structures around Li+ ions compared to its counterpart 1,2-dimethoxyethane (DME). This modification enhances the interfacial stability at both cathode and anode in lithium metal batteries, leading to significantly improved cycle life and electrochemical stability under high-voltage conditions (Chen et al., 2021).

Polymerization Initiator

Feng (2005) explored the synthesis of 3-(2′-Ethoxyethoxy)propyl lithium from 1-chloro-3-(2′-ethoxyethoxy)-propane. This compound can act as an anion polymerization initiator, suggesting its utility in polymer chemistry. The synthesis process yields the initiator in high amounts, highlighting its potential for large-scale industrial applications (Feng, 2005).

Charge-Transfer Complex Formation and Polymer Synthesis

Itoh et al. (1994) investigated compounds with ethoxy groups, similar to 1-Ethoxy-1-propoxyethane, in the synthesis of 7,7,8-Tris(alkoxycarbonyl)-8-cyanoquinodimethanes. These compounds demonstrated amphoteric polar character in charge-transfer complex formation and spontaneously polymerized in certain solvents, yielding polymers with unique properties (Itoh et al., 1994).

Selective Oxidation Catalysis

Yamamoto et al. (1997) utilized 1-ethoxy compounds, analogous to 1-Ethoxy-1-propoxyethane, in the selective oxidation of vinyl ethers and silyl enol ethers. This oxidation, catalyzed by peroxotungstophosphate, leads to the formation of various compounds, such as 1-ethoxy-1-methoxy-2-hydroxyoctane. This process highlights the potential use of 1-ethoxy compounds in catalytic organic transformations (Yamamoto et al., 1997).

properties

IUPAC Name

1-(1-ethoxyethoxy)propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-4-6-9-7(3)8-5-2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPTXCDASJWOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864955
Record name Propane, 1-(1-ethoxyethoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-1-propoxyethane

CAS RN

20680-10-8
Record name Ethyl propyl acetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20680-10-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Ethoxyethoxy)propane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1-(1-ethoxyethoxy)-
Source EPA Chemicals under the TSCA
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Record name Propane, 1-(1-ethoxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-ethoxyethoxy)propane
Source European Chemicals Agency (ECHA)
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Record name 1-(1-ETHOXYETHOXY)PROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
KL Stevens, RA Flath, A Lee… - Journal of Agricultural and …, 1969 - ACS Publications
… The two acetals, 1 -ethoxy-1-propoxyethane and 1,1dipropoxyethane, are also new additions to the list. Differences between Juice and Wine. Gross differences exist between the juice …
Number of citations: 42 pubs.acs.org
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate one flavouring substance, …
Number of citations: 8 efsa.onlinelibrary.wiley.com
AT Balaban, LB Kier, N Joshi - Journal of chemical information …, 1992 - ACS Publications
… ether ethyl 1-methylbutyl ether ethyl r-pentyl ether 1.2- dimethylpropyl ethyl ether ethyl 1-ethylpropyl ether dipropoxymethane 2.2- diethoxypropane 1 -ethoxy-1 -propoxyethane 1,1-…
Number of citations: 72 pubs.acs.org
EC Coleman, CT Ho, SS Chang - Journal of Agricultural and Food …, 1981 - ACS Publications
The volatile flavor components were isolated from 540 lb of Idaho Russet Burbank baked potatoes. Extensive gas chromatographic analysis yielded 420 fractions. The odor of each …
Number of citations: 115 pubs.acs.org
W Fan, Y Xu, MC Qian - Flavor chemistry of wine and other …, 2012 - ACS Publications
The aroma-active compounds in two famous Chinese soy sauce aroma type liquors, Moutai and Langjiu liquors, were investigated in this study. The aroma compounds were isolated …
Number of citations: 67 pubs.acs.org
European Food Safety Authority (EFSA) - EFSA Journal, 2008 - Wiley Online Library
The Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (the Panel) is asked to advise the Commission on the implications for human …
Number of citations: 0 efsa.onlinelibrary.wiley.com
RF Simpson, GC Miller - Vitis, 1984 - core.ac.uk
Die Aromastoffe im Dampfraum von Chardonnay-Weinen aus 6 aufeinanderfolgenden Jahrgängen wurden mittels Kapillar-Gaschromatographie und Gaschromatographie-…
Number of citations: 114 core.ac.uk
BAE Tae-Jin, CHO Hyun-Duk - Korean Journal of Fisheries and …, 1990 - koreascience.kr
Volatile components of whole sardine sauce which was prepared with $7\% $ of complex enzyme-2000 ($2.18 {\cdot} 10^ 4\; U/g solid $), mixed with $6\% $ of invert sugar and heated …
Number of citations: 0 koreascience.kr
HE Swaisgood, HE Pattee - Journal of Food Science, 1968 - Wiley Online Library
Some of the physical, chemical, and kinetic properties of peanut alcohol dehydrogenase have been investigated. A molecular weight of 112,000 and a sedimentation coefficient of 5.46 …
Number of citations: 12 ift.onlinelibrary.wiley.com
Z Yuping, LI Jiming, XU Yan, D Hui, FAN Wenlai… - Chinese Journal of …, 2008 - Elsevier
A method for the preparation of volatile compounds in Changyu XO brandy was established. The volatile compounds were extracted using liquid-liquid extraction and then were …
Number of citations: 49 www.sciencedirect.com

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